N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea
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Overview
Description
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea is not fully understood but is thought to involve the inhibition of voltage-gated sodium channels and calcium channels. This inhibition leads to a decrease in neuronal excitability and neurotransmitter release, resulting in anticonvulsant and neuroprotective effects. In cancer cells, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including anticonvulsant, neuroprotective, and anticancer effects. In animal studies, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been shown to increase the seizure threshold and reduce the severity and duration of seizures. N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has also been shown to protect neurons from damage caused by oxidative stress and excitotoxicity. In cancer cells, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea in lab experiments is its potency and selectivity for voltage-gated sodium and calcium channels, making it a useful tool for studying the role of these channels in various biological processes. However, one limitation of using N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea, including the development of new drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields, such as cardiovascular and metabolic diseases, and the exploration of its potential side effects and toxicity in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea and its effects on various biological processes.
Synthesis Methods
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-methoxybenzoyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base, such as pyridine. The resulting product is then treated with urea in the presence of a base, such as potassium carbonate, to obtain N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders. In cancer research, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been studied for its ability to inhibit the growth of cancer cells, making it a potential anticancer agent. In drug discovery, N-(4-chlorophenyl)-N'-(2-methoxyphenyl)urea has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOCBUFXKHPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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